Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)butanoate
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Overview
Description
Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)butanoate is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)butanoate typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is known for its efficiency and high yield. The reaction conditions generally include the use of a copper(I) catalyst, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure maximum yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.
Industry: The compound is used in the development of new materials and as a ligand in catalysis
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)butanoate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions, which are crucial for its biological activity. These interactions can inhibit enzyme activity or modulate the function of proteins involved in various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A basic triazole compound with similar chemical properties.
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with different substitution patterns.
BTTES: A water-soluble ligand for copper(I)-catalyzed azide-alkyne cycloaddition
Uniqueness
Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H12N4O2 |
---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
methyl 2-amino-3-(triazol-1-yl)butanoate |
InChI |
InChI=1S/C7H12N4O2/c1-5(6(8)7(12)13-2)11-4-3-9-10-11/h3-6H,8H2,1-2H3 |
InChI Key |
FSTFLMODDIQGTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC)N)N1C=CN=N1 |
Origin of Product |
United States |
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